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molecular formula C13H13NO B8446001 (1,2,3,4-Tetrahydro-7-methoxy-1-naphthylidene)acetonitrile

(1,2,3,4-Tetrahydro-7-methoxy-1-naphthylidene)acetonitrile

Cat. No. B8446001
M. Wt: 199.25 g/mol
InChI Key: SWTIDKZDGAFNSA-UHFFFAOYSA-N
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Patent
US06235789B1

Procedure details

To a solution of (1,2,3,4-tetrahydro-7-methoxy-1-naphthylidene)acetonitrile (4.0 g, 20 mmol) in ethanol (10 ml) were added a saturated ammonia/ethanol solution (5 ml) and Raney cobalt (ODHT-60, 1 g). The reaction mixture was stirred for 3.5 hours at room temperature under hydrogen atmosphere (about 4 kgf/cm2). The Raney cobalt was filtered off, then the solvent was distilled off under reduced pressure. To the residue was added dilute hydrochloric acid, then the organic layer was subjected to extraction with ethyl acetate. The extract solution was washed with a saturated aqueous solution of sodium hydrogencarbonate and water, which was dried over anhydrous magnesium sulfate, followed by distilling off the solvent under reduced pressure. The residue was purified by means of a silica gel column chromatography to give the above-titled compound (yield 2.14 g, oil).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH2:9][C:10]2=[CH:13][C:14]#[N:15])=[CH:5][CH:4]=1.N.C(O)C>C(O)C.[Co]>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH2:9]/[C:10]/2=[CH:13]/[C:14]#[N:15])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
COC1=CC=C2CCCC(C2=C1)=CC#N
Name
Quantity
5 mL
Type
reactant
Smiles
N.C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Co]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3.5 hours at room temperature under hydrogen atmosphere (about 4 kgf/cm2)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The Raney cobalt was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added dilute hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the organic layer was subjected to extraction with ethyl acetate
WASH
Type
WASH
Details
The extract solution was washed with a saturated aqueous solution of sodium hydrogencarbonate and water, which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by means of a silica gel column chromatography

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
COC1=CC=C2CCC/C(/C2=C1)=C/C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.14 g
YIELD: CALCULATEDPERCENTYIELD 53.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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